Epitheaflagallin 3-O-gallate
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Overview
Description
Epitheaflagallin 3-O-gallate is a minor polyphenol found in black tea. It exhibits versatile physiological functions in vivo and in vitro, including antioxidative activity, pancreatic lipase inhibition, Streptococcus sorbinus glycosyltransferase inhibition, and an inhibiting effect on the activity of matrix metalloprotease-1 and -3 and their synthesis by human gingival fibroblasts .
Mechanism of Action
Epitheaflagallin 3-O-gallate (ETFGg) is a minor polyphenol found in black tea extract . It exhibits versatile physiological functions both in vivo and in vitro .
Target of Action
The primary targets of ETFGg are matrix metalloproteases (MMPs) , specifically MMP-1 and MMP-3 . These enzymes play a crucial role in the degradation of extracellular matrix components, which is a key process in various physiological and pathological conditions.
Mode of Action
ETFGg interacts with its targets, MMP-1 and MMP-3, by inhibiting their activity and synthesis . This interaction results in the suppression of the degradation of the extracellular matrix, thereby affecting various physiological processes.
Biochemical Pathways
The inhibition of MMPs by ETFGg affects several biochemical pathways. It exhibits antioxidative activity, inhibits pancreatic lipase, and inhibits Streptococcus sorbinus glycosyltransferase . These actions result in a variety of downstream effects, including the potential for anti-obesity and anti-periodontal disease activities .
Result of Action
The molecular and cellular effects of ETFGg’s action include antioxidative activity, inhibition of pancreatic lipase, and inhibition of Streptococcus sorbinus glycosyltransferase . These effects could potentially lead to anti-obesity and anti-periodontal disease activities .
Action Environment
The action, efficacy, and stability of ETFGg can be influenced by various environmental factors. For instance, the presence of gallic acid in green tea extract can enhance the enzymatic synthesis of ETFGg . Additionally, the physiological environment, such as pH and temperature, may also affect the stability and activity of ETFGg.
Biochemical Analysis
Biochemical Properties
Epitheaflagallin 3-O-gallate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including pancreatic lipase, Streptococcus sorbinus glycosyltransferase, and matrix metalloprotease-1 and -3 . The nature of these interactions involves inhibition of enzyme activity, which contributes to its potential antiobesity and antiperiodontal disease activities . Docking simulations have confirmed these inhibitory effects, suggesting that this compound binds effectively to its target enzymes or noncatalytic proteins .
Cellular Effects
This compound influences various cellular processes. It exhibits antioxidative activity, which helps in reducing oxidative stress within cells . Additionally, it inhibits the activity of matrix metalloprotease-1 and -3, which are involved in the degradation of extracellular matrix components . This inhibition can lead to reduced inflammation and tissue damage, particularly in periodontal tissues . Furthermore, this compound has been shown to inhibit pancreatic lipase, which plays a role in lipid metabolism and can contribute to antiobesity effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions. It binds to the active sites of enzymes such as pancreatic lipase and matrix metalloprotease-1 and -3, inhibiting their activity . This binding is facilitated by the compound’s structure, which allows it to fit into the enzyme’s active site and block substrate access . Additionally, this compound may influence gene expression related to oxidative stress and inflammation, further contributing to its physiological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under certain conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound maintains its antioxidative and enzyme inhibitory effects in vitro, although the extent of these effects may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antioxidative activity and enzyme inhibition without significant adverse effects . At higher doses, there may be threshold effects where the compound’s efficacy plateaus or even decreases . Toxic or adverse effects have been observed at very high doses, indicating the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as pancreatic lipase and matrix metalloprotease-1 and -3, influencing metabolic flux and metabolite levels . The compound’s antioxidative properties also play a role in modulating oxidative stress pathways, contributing to its overall physiological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments where it can exert its effects . The compound’s distribution is influenced by its chemical structure, which allows it to interact with lipid membranes and other cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function . It is often found in the cytoplasm and may localize to organelles such as mitochondria, where it can exert antioxidative effects . Targeting signals and post-translational modifications may direct the compound to specific compartments, enhancing its efficacy in modulating cellular processes .
Preparation Methods
Epitheaflagallin 3-O-gallate can be enzymatically synthesized from epigallocatechin and epigallocatechin gallate in green tea extract via laccase oxidation in the presence of gallic acid . The reaction mixture to obtain laccase-treated green tea extract consists of green tea extract and gallic acid, treated with laccase enzyme . This method is comparable to the natural fermentation processes of teas such as oolong tea and black tea .
Chemical Reactions Analysis
Epitheaflagallin 3-O-gallate undergoes various chemical reactions, including:
Oxidation: It can be oxidized enzymatically using laccase.
Polymerization: It can form further polymerized catechin derivatives.
Inhibition Reactions: It inhibits pancreatic lipase, Streptococcus sorbinus glycosyltransferase, and matrix metalloprotease-1 and -3
Scientific Research Applications
Epitheaflagallin 3-O-gallate has several scientific research applications:
Antioxidative Activity: It exhibits antioxidative properties, making it useful in studies related to oxidative stress.
Pancreatic Lipase Inhibition: It is studied for its potential in anti-obesity research due to its ability to inhibit pancreatic lipase.
Antimicrobial Activity: It inhibits Streptococcus sorbinus glycosyltransferase, which is significant in dental research.
Matrix Metalloprotease Inhibition: It inhibits matrix metalloprotease-1 and -3, which is relevant in periodontal disease research
Comparison with Similar Compounds
Epitheaflagallin 3-O-gallate is similar to other polyphenols found in tea, such as:
Epigallocatechin Gallate: Both compounds are found in tea and exhibit antioxidative properties.
Theaflavin 3-O-gallate: Both are formed through enzymatic oxidation and have similar physiological functions.
This compound is unique due to its specific inhibitory effects on pancreatic lipase and matrix metalloproteases, making it a promising compound for anti-obesity and periodontal disease research .
Properties
CAS No. |
102067-92-5 |
---|---|
Molecular Formula |
C27H20O13 |
Molecular Weight |
552.4 g/mol |
IUPAC Name |
[(2R,3R)-5,7-dihydroxy-2-(2,3,4,6-tetrahydroxy-5-oxobenzo[7]annulen-8-yl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C27H20O13/c28-12-6-14(29)13-8-20(40-27(38)11-4-15(30)22(34)16(31)5-11)26(39-19(13)7-12)10-1-9-2-18(33)24(36)25(37)21(9)23(35)17(32)3-10/h1-7,20,26,28-31,33-34,36-37H,8H2,(H,32,35)/t20-,26-/m1/s1 |
InChI Key |
CMGRMMSVGCHWOK-FQRUVTKNSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=CC(=C(C(=C4C(=O)C(=C3)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |
SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C=C(C(=C4O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=CC(=C(C(=C4C(=O)C(=C3)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |
melting_point |
218 - 220 °C |
physical_description |
Solid |
Synonyms |
epitheaflagallin 3-O-gallate ETFGg compound |
Origin of Product |
United States |
Q1: What are the potential health benefits of Epitheaflagallin 3-O-gallate (ETFGg)?
A1: Research suggests ETFGg displays several promising physiological functions. It exhibits:
- Antioxidative activity: ETFGg can neutralize harmful free radicals. []
- Pancreatic lipase inhibition: This suggests potential anti-obesity effects by interfering with fat digestion. []
- Streptococcus sorbinus glycosyltransferase inhibition: This may have implications for managing blood sugar levels. []
- Matrix metalloproteinase (MMP) inhibition: ETFGg inhibits MMP-1, MMP-3, and MT1-MMP activity, pointing to potential anti-periodontal disease and anti-cancer applications. [, ]
Q2: How does this compound (ETFGg) exert its inhibitory effects at the molecular level?
A: While the exact mechanisms are still under investigation, docking simulations indicate that ETFGg's inhibitory effects stem from its ability to directly interact with its target enzymes or non-catalytic proteins. This binding interaction disrupts the normal function of the target, leading to the observed inhibitory effects. [] For example, in the case of MT1-MMP, ETFGg directly inhibits its activity, consequently hindering the activation of MMP-2, a key player in angiogenesis and tumor progression. []
Q3: Are there any ongoing research efforts to develop this compound (ETFGg) for therapeutic applications?
A: While research is still in its early stages, studies are exploring the potential of ETFGg as a therapeutic agent, particularly for anti-cancer treatments. [] Further investigations are crucial to fully understand its mechanisms of action, safety profile, and potential for clinical use.
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